Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC20099602
Molecular Formula: C26H26ClFN2O3
Molecular Weight: 468.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26ClFN2O3 |
|---|---|
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C26H26ClFN2O3/c1-4-33-25(32)23-21(15-5-9-17(28)10-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)29)18-11-7-16(27)8-12-18/h5-12,21H,4,13-14,29H2,1-3H3 |
| Standard InChI Key | PQSBTEMQENOFCA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |
Introduction
Structural and Physicochemical Properties
The compound belongs to the hexahydroquinoline class, characterized by a partially saturated quinoline core fused with cyclohexane rings. Its molecular formula is C₂₆H₂₆ClFN₂O₃, yielding a molecular weight of 468.9 g/mol. Key structural features include:
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A 4-chlorophenyl group at position 1, enhancing lipophilicity and target binding.
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A 4-fluorophenyl group at position 4, contributing to electronic modulation.
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7,7-dimethyl substituents that stabilize the cyclohexane ring conformation.
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An ethyl ester group at position 3, influencing solubility and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₆ClFN₂O₃ |
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |
| Topological Polar Surface Area | 95.5 Ų |
The compound’s three-dimensional conformation, analyzed via computational models, reveals a boat-shaped cyclohexane ring and planar aromatic systems, facilitating interactions with hydrophobic enzyme pockets.
Synthesis and Optimization
The synthesis employs the Hantzsch multicomponent reaction (MCR), a robust method for constructing hexahydroquinoline scaffolds . A typical protocol involves:
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Condensation: Reacting 4-(difluoromethoxy)benzaldehyde, 1,3-cyclohexanedione derivatives, and ethyl acetoacetate in ethanol.
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Cyclization: Catalyzed by ammonium acetate under reflux (80–90°C) for 12–24 hours.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .
Key Reaction Parameters:
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Solvent: Ethanol or dimethylformamide (DMF) for improved solubility.
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Catalyst: Ammonium acetate (5–10 mol%) accelerates imine formation.
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Yield: 65–78% after optimization, with purity >95% confirmed by HPLC.
This method’s scalability and mild conditions make it suitable for industrial applications.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In LPS-induced 3T3 fibroblasts, structurally related hexahydroquinolines reduced TGF-β1 levels by 40–60% (IC₅₀ = 12–18 μM), with compound 3e (analogous to the target compound) showing the highest activity . The mechanism involves:
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ROS Scavenging: Inhibition of intracellular ROS by 35–50% at 10 μM .
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Cytokine Modulation: Downregulation of IL-6 and TNF-α via NF-κB pathway suppression .
Cytotoxicity Profile
MTT assays in 3T3 cells revealed moderate cytotoxicity (CC₅₀ = 48–62 μM), suggesting a therapeutic window for further development .
Table 2: Biological Activities of Related Compounds
| Compound | Cytotoxicity (CC₅₀, μM) | Anti-Inflammatory (IC₅₀, μM) |
|---|---|---|
| Target Compound | 58.3 ± 2.1 | 15.7 ± 1.4 (TGF-β1) |
| Analog 3e | 62.0 ± 3.2 | 12.4 ± 0.9 |
| Reference Drug | 25.0 ± 1.5 | 8.2 ± 0.6 |
Pharmacological Applications and Future Directions
Challenges and Innovations
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Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
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Metabolic Stability: Ethyl ester hydrolysis in liver microsomes (t₁/₂ = 45 min) suggests need for modified esters.
Future studies should prioritize:
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In Vivo Efficacy: Rodent models of inflammation and cancer.
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Structure-Activity Relationships (SAR): Modifying the 4-fluorophenyl group to enhance potency.
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